molecular formula C21H19N3O3S2 B11523094 N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11523094
M. Wt: 425.5 g/mol
InChI Key: CWXMNHWZHRIONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring and an isoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like benzene or petroleum ether and may involve recrystallization steps to purify the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group or the aromatic rings.

    Reduction: This can affect the carbonyl groups in the isoindole moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to inflammation and pain modulation. The benzothiazole and isoindole moieties may play a role in binding to these targets, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE stands out due to its combined benzothiazole and isoindole structure, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-butyl-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19N3O3S2/c1-2-3-10-22-18(25)12-28-21-23-16-9-8-13(11-17(16)29-21)24-19(26)14-6-4-5-7-15(14)20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)

InChI Key

CWXMNHWZHRIONB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.